KPT-9274 is a novel compound that serves as a dual inhibitor targeting two key enzymes: nicotinamide adenine dinucleotide biosynthesis pathway enzyme nicotinamide phosphoribosyltransferase and p21-activated kinase 4. This compound has garnered attention in cancer research due to its potential therapeutic effects in various malignancies, including triple-negative breast cancer and renal cell carcinoma. KPT-9274 is classified as an orally bioavailable small molecule, making it a promising candidate for further clinical development.
KPT-9274 was developed by Karyopharm Therapeutics and is classified as a first-in-class compound. It operates primarily through the inhibition of nicotinamide phosphoribosyltransferase and p21-activated kinase 4, both of which are implicated in cancer cell metabolism and proliferation. The compound's unique mechanism of action positions it as a potential treatment for cancers that exhibit resistance to conventional therapies, particularly those associated with elevated levels of the targeted enzymes.
The synthesis of KPT-9274 involves multiple steps that typically include the construction of the core structure followed by functionalization to enhance its pharmacological properties. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often include:
Technical details regarding exact reagents and conditions used in the synthesis are often proprietary and not publicly disclosed.
The molecular structure of KPT-9274 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. The compound's structure has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
The structural features include a sulfonamide group, which is critical for its interaction with target enzymes, along with aromatic rings that contribute to its binding affinity.
KPT-9274 undergoes specific chemical reactions that facilitate its mechanism of action:
These reactions collectively contribute to the compound's ability to induce apoptosis in cancer cells.
KPT-9274 exerts its effects through a multi-faceted mechanism:
This multi-targeted approach enhances its efficacy against tumors resistant to standard therapies.
KPT-9274 possesses several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography are employed to assess these properties during development.
KPT-9274 has significant potential applications in scientific research and clinical settings:
KPT-9274 (chemical name: C~35~H~29~F~3~N~4~O~3~) possesses a defined molecular weight of 610.62 g/mol and carries the CAS registry number 1643913-93-2 [2] [7]. The compound exhibits notable solubility characteristics, dissolving readily in dimethyl sulfoxide (DMSO) at 100 mg/mL (163.76 mM) and in ethanol, though it demonstrates negligible solubility in aqueous solutions [2]. This solubility profile informs its formulation development for preclinical and clinical studies. Chemically, KPT-9274 features a benzimidazole-derived core structure with strategic fluorine substitutions and trifluoroethyl motifs that enhance target binding and cellular penetration [7]. These structural attributes contribute directly to its pharmacological behavior as a non-competitive inhibitor of both PAK4 and NAMPT enzymes.
Pharmacologically, KPT-9274 demonstrates potent enzymatic inhibition with a reported half-maximal inhibitory concentration (IC~50~) of approximately 100 nM against PAK4 and 120 nM against NAMPT in cell-free systems [2] [7]. This dual-target engagement occurs through distinct mechanisms: the compound reduces PAK4 steady-state protein levels while functioning as a classical enzymatic inhibitor of NAMPT [5]. The oral bioavailability of KPT-9274 represents a key pharmacological advantage, enabling flexible dosing regimens in both preclinical models and ongoing clinical trials [4] [5]. Pharmacokinetic studies in murine xenograft models reveal favorable tissue distribution, with measurable drug concentrations detected in tumor tissue (10,647 ng/mL) and plasma (10,757 ng/mL) following oral administration [7].
Table 1: Chemical and Pharmacological Properties of KPT-9274
Property | Specification |
---|---|
Molecular Formula | C~35~H~29~F~3~N~4~O~3~ |
Molecular Weight | 610.62 g/mol |
CAS Registry Number | 1643913-93-2 |
PAK4 Inhibition (IC~50~) | <100 nM |
NAMPT Inhibition (IC~50~) | 120 nM |
Solubility in DMSO | 100 mg/mL (163.76 mM) |
Solubility in Water | Insoluble |
Oral Bioavailability | Demonstrated in preclinical models |
The strategic dual-target inhibition embodied by KPT-9274 addresses two fundamental cancer survival pathways simultaneously, creating a synergistic therapeutic effect unattainable through single-target inhibition. PAK4, a member of the p21-activated kinase family, functions as a crucial signaling nexus regulating cellular processes including proliferation, motility, cytoskeletal organization, and survival signaling [1] [5]. This kinase is frequently amplified or overexpressed in diverse malignancies, including triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma (PDAC), and renal cell carcinoma [5] [6]. Mechanistically, PAK4 interacts with key oncogenic signaling molecules including β-catenin, CDC42, and Raf-1, positioning it as a central regulator of malignant transformation and progression [1].
NAMPT, conversely, operates as a metabolic master regulator catalyzing the rate-limiting step in the NAD+ salvage pathway—the conversion of nicotinamide to nicotinamide mononucleotide (NMN) [1] [3]. This enzymatic function assumes critical importance in cancer cells, which frequently exhibit heightened dependence on NAD+-dependent processes including DNA repair, energy metabolism, and calcium signaling [3] [6]. Tumor cells demonstrate metabolic vulnerability to NAMPT inhibition due to their elevated NAD+ consumption and frequent deficiencies in alternative NAD+ biosynthesis pathways [3].
The scientific rationale for dual PAK4-NAMPT inhibition stems from several intersecting biological observations:
This dual-target approach demonstrates particular efficacy against therapy-resistant tumors. In pancreatic neuroendocrine tumors (PNETs), which exhibit elevated PAK4 and NAMPT expression compared to normal pancreatic tissue, dual inhibition creates a synthetic lethality scenario [3] [6]. Similarly, in triple-negative breast cancer models, KPT-9274 effectively reduces tumor growth by simultaneously disrupting oncogenic signaling and energy metabolism [5].
KPT-9274 emerged from systematic drug discovery efforts by Karyopharm Therapeutics Inc. to identify compounds targeting nuclear transport and related pathways [4]. The compound entered the clinical development pipeline following extensive preclinical validation demonstrating its broad-spectrum anti-tumor activity against both hematological malignancies and solid tumors [1] [4]. In June 2016, Karyopharm announced the dosing of the first patient in a Phase I clinical trial (NCT02702492), marking a significant milestone in its translational development [4]. This first-in-human, multi-center, open-label, dose-escalation study was designed to enroll up to 175 patients with advanced solid malignancies (including sarcoma, colon, and lung cancer) or non-Hodgkin's lymphoma (NHL) whose disease had relapsed after standard therapies [4]. The primary objectives focused on determining the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD), while secondary endpoints assessed anti-tumor activity in molecularly defined patient subsets [4].
The preclinical foundation supporting clinical development demonstrated compelling evidence of efficacy across diverse tumor models:
Table 2: Preclinical Efficacy of KPT-9274 Across Tumor Models
Tumor Type | Model System | Dosing Regimen | Key Outcomes |
---|---|---|---|
Triple-Negative Breast Cancer | MDA-MB-231 xenografts | Oral administration | Significant tumor growth reduction |
Renal Cell Carcinoma | 786-O xenografts | 100-200 mg/kg orally | Dose-dependent inhibition, no toxicity |
Pancreatic Neuroendocrine | BON-1 xenografts | 150 mg/kg 5x/week, 4 wks | Dramatic tumor reduction, target engagement |
Pancreatic Ductal Adenocarcinoma | PDAC cell lines | Oral administration | Anti-tumor activity as single agent |
The clinical significance of KPT-9274 extends beyond its novel dual-inhibition mechanism to include:
KPT-9274 holds the distinction of being the only clinical-stage compound directly targeting both PAK4 and NAMPT, providing a unique therapeutic approach for cancers with limited treatment options [4]. Its development represents a convergence of cancer signaling biology and cancer metabolism research, highlighting the growing importance of polypharmacology in oncology drug development. Ongoing clinical evaluation continues to explore its potential as both a monotherapy and combination agent for advanced malignancies.
Table 3: Key Combination Therapies Investigated with KPT-9274
Combination Partner | Cancer Type | Observed Effect |
---|---|---|
Everolimus (mTORi) | Pancreatic NET | Synergistic growth suppression |
INK-128 (mTORi) | Pancreatic NET | Downregulation of resistance drivers |
Sunitinib | Renal Cell Carcinoma | Comparable efficacy as monotherapy |
Comprehensive List of Compound Names:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7